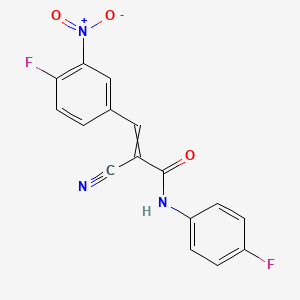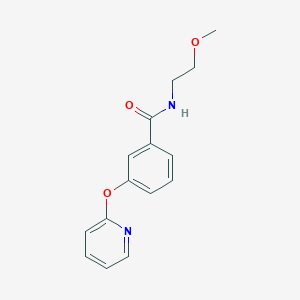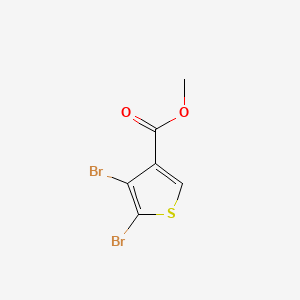![molecular formula C13H18N2O3 B2911431 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377035-01-1](/img/structure/B2911431.png)
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as LY293558 and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).
作用機序
The mechanism of action of 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid involves its selective antagonism of the mGluR1 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is implicated in various neurological disorders. By blocking this receptor, this compound can reduce the excitotoxicity associated with these disorders and provide neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate and other excitatory neurotransmitters, which can prevent neuronal damage. This compound can also increase the levels of antioxidant enzymes and reduce the production of reactive oxygen species, which can protect neurons from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to study the specific effects of this receptor on various neurological disorders. However, the low yield of the synthesis method and the limited availability of this compound can be a limitation for lab experiments.
将来の方向性
There are several future directions for the research on 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid. One of the potential applications of this compound is in the treatment of neuropathic pain. This compound has been shown to have analgesic effects and can reduce the severity of pain associated with various neurological disorders. Another future direction is the development of more efficient synthesis methods to increase the yield and availability of this compound for research purposes.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selective antagonism of the mGluR1 receptor and neuroprotective effects make it an attractive candidate for further research. However, more efficient synthesis methods and increased availability of this compound are needed to facilitate its use in lab experiments and potential clinical applications.
合成法
The synthesis of 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid involves the reaction of 1,3-cyclohexadiene with 2-iodoethanol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to produce the final compound. The yield of this synthesis method is reported to be around 20%.
科学的研究の応用
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has been shown to have neuroprotective effects and can reduce the severity of symptoms associated with these disorders.
特性
IUPAC Name |
1-[2-(2-methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-7-6-15-10(3-5-14-15)13-4-2-9(8-13)11(13)12(16)17/h3,5,9,11H,2,4,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPXVHIRLXPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)C23CCC(C2)C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)



![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)

![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)

![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)
![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)

